![molecular formula C20H19NO4S B2510266 3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-1,3-thiazinane-4-carboxylic acid CAS No. 2219378-60-4](/img/structure/B2510266.png)
3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-1,3-thiazinane-4-carboxylic acid
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Overview
Description
“3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-1,3-thiazinane-4-carboxylic acid” is a chemical compound . It is an aspartic acid derivative . The compound is used as an intermediate in the synthesis of pharmaceuticals .
Molecular Structure Analysis
The molecular structure of “this compound” is complex. It includes a fluorene group, a methoxy group, a carbonyl group, a thiazinane ring, and a carboxylic acid group .
Scientific Research Applications
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids, including 3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-1,3-thiazinane-4-carboxylic acid, show flexibility and usage as precursors for various industrial chemicals. They are notably used in the fermentative production of compounds using microbes like Escherichia coli and Saccharomyces cerevisiae. However, these acids can become inhibitory to microbes at certain concentrations, impacting microbial internal pH and cell membrane integrity. This necessitates the exploration of metabolic engineering strategies to increase microbial robustness against such inhibitory effects (Jarboe, Royce & Liu, 2013).
Applications in Supramolecular Chemistry
The structural analogy of phosphonic acid groups with phosphate moieties, similar to the functional groups in this compound, allows for diverse applications in supramolecular chemistry. These acids are utilized for their bioactive properties, in the design of supramolecular materials, surface functionalization, medical imaging, and as phosphoantigens. Various synthetic methodologies for phosphonic acids, focusing on the formation of the P–C bond, have been explored to support these applications (Sevrain, Berchel, Couthon & Jaffrès, 2017).
Lactic Acid Production from Biomass
Biotechnological routes involving carboxylic acids emphasize the conversion of biomass into valuable chemicals like lactic acid. Lactic acid serves as a precursor for producing chemicals such as pyruvic acid, acrylic acid, and 1,2-propanediol. This process underscores the importance of carboxylic acids in the green chemistry sector, focusing on sustainability and the efficient utilization of biomass (Gao, Ma & Xu, 2011).
Antioxidant, Microbiological, and Cytotoxic Activity
Natural carboxylic acids derived from plants, akin to this compound, demonstrate biological activity, including antioxidant, antimicrobial, and cytotoxic effects. These activities vary with the structural differences of the acids, emphasizing the importance of understanding the structure-activity relationships to harness these compounds effectively in various applications (Godlewska-Żyłkiewicz et al., 2020).
Drug Synthesis from Levulinic Acid
Levulinic acid, a derivative of carboxylic acid, showcases versatility in drug synthesis due to its carbonyl and carboxyl functional groups. It offers a flexible platform for synthesizing various chemicals and pharmaceuticals, reducing costs and simplifying synthesis steps. This highlights the significant role of carboxylic acids like this compound in medicinal chemistry and drug development (Zhang et al., 2021).
Mechanism of Action
Target of Action
It is known to be an alanine derivative , which suggests that it may interact with biological systems in a manner similar to other alanine derivatives.
Mode of Action
As an alanine derivative, it may influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Biochemical Pathways
Given its classification as an alanine derivative, it may be involved in protein synthesis and other metabolic processes related to amino acids .
Result of Action
As an alanine derivative, it may have effects related to the functions of alanine in the body, such as influencing the secretion of anabolic hormones and preventing exercise-induced muscle damage .
properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonyl)-1,3-thiazinane-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4S/c22-19(23)18-9-10-26-12-21(18)20(24)25-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-18H,9-12H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNARUMHQNRRXRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2219378-60-4 |
Source
|
Record name | 3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,3-thiazinane-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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